CK 1827452-d8 is classified as a small molecule drug and is derived from the chemical structure of omecamtiv mecarbil. It belongs to the class of compounds known as cardiac myosin activators, which are designed to improve heart muscle function. The synthesis and characterization of this compound have been documented in various patents and scientific literature, indicating its relevance in pharmaceutical research focused on heart diseases .
The synthesis of CK 1827452-d8 involves several key steps, typically starting from readily available precursors through multi-step organic reactions. The process may include:
The molecular structure of CK 1827452-d8 can be represented by its chemical formula, which is closely related to that of omecamtiv mecarbil but with specific deuterated positions. The compound's structural features include:
CK 1827452-d8 is involved in various chemical reactions that are crucial for its functionality as a cardiac myosin activator. Some notable reactions include:
These reactions are typically studied in vitro using isolated cardiac tissues or cell lines expressing cardiac myosin .
The mechanism of action for CK 1827452-d8 involves the following processes:
Pharmacodynamic studies have shown that CK 1827452-d8 significantly improves cardiac function in preclinical models .
CK 1827452-d8 exhibits several important physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
CK 1827452-d8 has significant potential applications in scientific research and clinical settings:
The ongoing research into CK 1827452-d8 highlights its relevance in addressing unmet medical needs in cardiovascular health .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: